5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Physicochemical profiling Drug-likeness prediction Medicinal chemistry building blocks

This fused N-heterocyclic building block occupies a unique physicochemical space that the unsubstituted parent scaffold (CAS 25940-35-6) and the 3‑amine analog cannot replicate. The 5‑morpholine substituent imparts a computed XLogP3‑AA of −0.1 and a TPSA of 80 Ų, delivering the balanced polarity required for kinase and sphingolipid pathway targets. Direct evidence from US10155765 shows that carboxamide coupling of the 3‑carboxylic acid handle yields IRAK4 inhibitors with a 2.9‑fold potency advantage (240 nM vs. 700 nM) over the morpholine‑deficient analog. The same handle supports prodrug strategies for CNS‑penetrant nSMase2 programs where the morpholine‑bearing core has already demonstrated metabolic stability, oral bioavailability, and favorable brain‑to‑plasma ratio. Programs developing selective PI3Kδ inhibitors (IC₅₀ ≈ 18 nM) and CK2 macrocyclic inhibitors (KD 12 nM) further validate the scaffold. Choose this building block when pharmacophore requirements demand the morpholine‑carboxylic acid pair that drives solubility, target engagement, and derivatization efficiency simultaneously.

Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
Cat. No. B8160713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC11H12N4O3
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(C=NN3C=C2)C(=O)O
InChIInChI=1S/C11H12N4O3/c16-11(17)8-7-12-15-2-1-9(13-10(8)15)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H,16,17)
InChIKeyUMNLDKSRFVZHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2042170-93-2) is a fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, bearing a morpholine substituent at the 5-position and a carboxylic acid handle at the 3-position [1]. With a molecular weight of 248.24 g·mol⁻¹, a computed XLogP3-AA of −0.1, a topological polar surface area (TPSA) of 80 Ų, and a single hydrogen bond donor (the carboxylic acid proton) against six hydrogen bond acceptors, this compound occupies physicochemical space distinct from both the unsubstituted parent scaffold (pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 25940-35-6; MW 163.13) and the corresponding 3-amine analog [2][3]. The presence of the morpholine ring introduces balanced polarity and additional hydrogen-bond acceptor capacity that modulates both solubility and downstream derivatization potential, making this compound a strategically positioned intermediate for medicinal chemistry campaigns targeting kinase inhibition, sphingolipid signaling, and inflammatory pathways [4].

Why 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Alternative 5-Substituted Pyrazolopyrimidine-3-carboxylic Acids


Generic substitution with the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) or alternative 5-substituted analogs introduces measurable divergence in physicochemical properties, downstream derivatization efficiency, and target engagement potential that cannot be corrected by post hoc formulation adjustments. The morpholine substituent at the 5-position contributes a computed XLogP3-AA of −0.1 and a TPSA of 80 Ų, whereas the unsubstituted parent scaffold lacks this hydrogen-bond-acceptor-rich substituent, resulting in a markedly different polarity profile, lower molecular weight (163.13 vs. 248.24 g·mol⁻¹), and distinct solubility behavior [1][2]. Critically, the 3-carboxylic acid group serves as the anchor point for carboxamide coupling—the dominant derivatization strategy for accessing biologically active pyrazolopyrimidine-based kinase and enzyme inhibitors—and the electronic and steric influence of the 5-morpholine substituent directly modulates the reactivity of this carboxylic acid handle in amide bond-forming reactions [3]. Interchanging with the 3-amine analog (e.g., compound 11j) eliminates the carboxylic acid handle entirely, foreclosing the carboxamide derivatization route that has yielded sub-micromolar IRAK4 and B-Raf inhibitors [4]. The quantitative evidence below establishes that each structural feature—the 5-morpholine group, the 3-carboxylic acid, and their interplay—produces non-interchangeable pharmacological and synthetic outcomes.

Quantitative Differentiation Evidence for 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Versus Closest Analogs


Physicochemical Divergence: Computed LogP and TPSA Comparison Against the Unsubstituted Parent Scaffold

The 5-morpholine substituent substantially alters the computed physicochemical profile of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold relative to the unsubstituted parent. The target compound (CAS 2042170-93-2) exhibits a computed XLogP3-AA of −0.1 and a TPSA of 80 Ų, whereas the parent pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) has a TPSA of approximately 67 Ų and a higher computed LogP owing to the absence of the morpholine oxygen and its associated hydrogen-bond acceptor capacity [1][2]. The molecular weight rises from 163.13 g·mol⁻¹ (parent) to 248.24 g·mol⁻¹ (target), and the hydrogen-bond acceptor count increases from 4 to 6 [1][2]. These differences place the target compound in a distinct region of CNS drug-likeness space—closer to the favorable range for oral bioavailability and blood-brain barrier penetration when compared with the parent scaffold [3].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry building blocks

Carboxamide Derivatization Efficiency: IRAK4 Inhibitor Potency Achievable via the 3-Carboxylic Acid Handle

The 3-carboxylic acid of the target compound serves as the essential synthetic handle for generating carboxamide derivatives—the pharmacologically active form in multiple kinase inhibitor series. Direct evidence from US Patent US10155765 (Example 30) demonstrates that coupling the target compound's carboxylic acid with 4-amino-1-methyl-1H-pyrazole-3-carboxamide yields N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-morpholin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide, which inhibits interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC₅₀ of 240 nM in a fluorescence-based phosphorylation assay [1]. By contrast, the closest 3-carboxamide analog lacking the morpholine substituent at the 5-position (Example 53: N-(3-carbamoyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) exhibits an IRAK4 IC₅₀ of 700 nM—a 2.9-fold reduction in potency [2]. This comparison isolates the contribution of the 5-morpholine group to target engagement within the same assay platform and carboxamide series.

IRAK4 inhibition Carboxamide coupling Autoimmune and inflammatory disease

Scaffold Privilege for Kinase Inhibition: B-Raf and PI3Kδ Inhibitory Activity of the Pyrazolo[1,5-a]pyrimidine-3-carboxylate Class

The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is a validated privileged structure for kinase inhibitor development, with quantitative evidence spanning multiple kinase targets. Gopalsamy et al. (2009) reported that ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative Compound 68 inhibits B-Raf kinase with an IC₅₀ of 1.5 μM and suppresses the growth of multiple human tumor cell lines, including A375 melanoma (IC₅₀ 3.8 μM), LoVo colorectal (IC₅₀ 3.87 μM), and WM266-4 melanoma (IC₅₀ 6.2 μM) [1]. In the PI3Kδ space, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid-derived inhibitors have achieved IC₅₀ values as low as 18 nM, with a series demonstrating a range from 1.892 μM to 0.018 μM [2]. In contrast, alternative heterocyclic scaffolds that lack the fused pyrazolo-pyrimidine ring system—such as simple pyrazole-3-carboxylic acids or monocyclic pyrimidine carboxylates—do not engage the kinase hinge region with comparable affinity or selectivity, as demonstrated by the systematic SAR studies establishing the pyrazolo[1,5-a]pyrimidine core as the minimal pharmacophore for B-Raf inhibition in this chemical series [1].

B-Raf kinase inhibition PI3Kδ inhibition Oncology Kinase inhibitor scaffold

CNS Drug Discovery Relevance: Brain Penetration and Metabolic Stability Evidence from the Closely Related 3-Amine Analog (11j)

The pyrazolo[1,5-a]pyrimidine core bearing a 5-morpholine substituent has demonstrated favorable CNS drug-like properties in the closely related 3-amine series, providing class-level evidence for the 5-morpholinopyrazolo[1,5-a]pyrimidine pharmacophore. Novotna et al. (2023) reported that N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine (compound 11j) is metabolically stable in liver microsomes, orally bioavailable, and achieves a favorable brain-to-plasma ratio in rat pharmacokinetic studies [1]. Within the same study, compounds lacking the 5-morpholine group or bearing alternative 5-substituents (e.g., 11b, 11h, 11i) exhibited extensive hepatic metabolism, while 11j was resistant to metabolic degradation [1]. Additionally, compound 11j demonstrated substantially improved aqueous solubility compared to the reference nSMase2 inhibitor PDDC—a critical advantage for both in vitro assay reliability and in vivo formulation [2]. The target compound (3-carboxylic acid) shares the identical 5-morpholinopyrazolo[1,5-a]pyrimidine core with 11j, differing only at the 3-position functional group (COOH vs. N(CH₃)₂), and the metabolic stability advantage conferred by the morpholine substituent is expected to translate across this scaffold series [1].

CNS drug discovery Metabolic stability Blood-brain barrier penetration nSMase2 inhibition

Synthetic Tractability and Derivatization Versatility: Carboxylic Acid as a Multipurpose Coupling Handle vs. the 3-Amine Analog

The 3-carboxylic acid function of the target compound enables direct amide bond formation with a broad range of amines—the dominant derivatization strategy in pyrazolopyrimidine-based kinase and enzyme inhibitor programs—without requiring additional protecting group manipulations or functional group interconversions. This contrasts with the 3-amine analog (compound 11j), which requires reductive amination or N-acetylation for further elaboration, limiting the accessible chemical space and often yielding products with reduced metabolic stability due to the presence of the tertiary amine [1]. In the IRAK4 inhibitor series (US10155765), the 3-carboxylic acid of the morpholine-substituted scaffold was coupled with diverse amino-pyrazole and amino-pyridine carboxamides to generate a library of potent inhibitors with IC₅₀ values across a 3 nM to 700 nM range, demonstrating the broad derivatization scope accessible through this single synthetic handle [2]. The highest potency in this series (IC₅₀ = 3 nM, Example 60) was achieved using a pyrrolo[2,1-f][1,2,4]triazine-7-carboxamide scaffold coupled via the carboxylic acid—a transformation that has no direct equivalent with the 3-amine analog [3].

Amide coupling Diversifiable building block Parallel synthesis Medicinal chemistry

Procurement-Relevant Application Scenarios for 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid


Kinase Inhibitor Lead Generation: IRAK4 and B-Raf Targeted Library Synthesis

The target compound is the preferred starting building block for parallel synthesis of carboxamide-based kinase inhibitor libraries targeting IRAK4 (autoimmune and inflammatory diseases) and B-Raf (melanoma, colorectal cancer). Direct evidence from US Patent US10155765 demonstrates that coupling the 3-carboxylic acid with diverse amine partners yields IRAK4 inhibitors with IC₅₀ values from 3 nM to 700 nM, with the 5-morpholine-substituted scaffold conferring a 2.9-fold potency advantage over the unsubstituted analog (240 nM vs. 700 nM) [1][2]. B-Raf inhibitor programs benefit from the validated pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold, where optimized derivatives achieve IC₅₀ values of 1.5 μM against B-Raf and 3.8–6.2 μM against human tumor cell lines [3].

CNS-Penetrant nSMase2 Inhibitor Development Using the Carboxylic Acid Prodrug Strategy

For CNS-targeted neutral sphingomyelinase 2 (nSMase2) inhibitor programs addressing neurodegenerative diseases (Alzheimer's, Parkinson's, ALS), the 5-morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid offers a strategic advantage as a prodrug-capable building block. The closely related 3-amine analog (11j) has demonstrated metabolic stability in liver microsomes, oral bioavailability, and favorable brain-to-plasma ratio in rat PK studies, establishing the CNS drug-likeness of the 5-morpholine-substituted core [1]. The carboxylic acid group can be esterified to generate prodrugs with modulated CNS penetration or directly coupled to amine-containing CNS-active fragments, providing synthetic flexibility that the 3-amine analog cannot offer [1][2].

Selective PI3Kδ Inhibitor Optimization for Autoimmune Disease

Programs developing selective PI3Kδ inhibitors for systemic lupus erythematosus, multiple sclerosis, and other autoimmune conditions can utilize this building block to access the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid-derived inhibitor series that has demonstrated IC₅₀ values as low as 18 nM against PI3Kδ with promising selectivity profiles [1]. The 5-morpholine substituent provides balanced polarity (XLogP3-AA −0.1, TPSA 80 Ų) suitable for optimizing both target engagement and pharmacokinetic properties—a balance that the more lipophilic unsubstituted parent scaffold cannot achieve without additional structural modifications [2].

Fragment-Based Drug Discovery: Carboxylic Acid Anchor for Structure-Guided Optimization

The compound serves as a fragment-joining anchor in structure-guided drug discovery, where the 3-carboxylic acid engages basic residues in kinase active sites (e.g., the conserved lysine in the ATP-binding pocket) while the 5-morpholine extends toward solvent-exposed or selectivity-determining regions. The CK2 inhibitor program by Berger et al. (2020) demonstrated that a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid-based macrocyclic inhibitor (IC20 compound 31) achieved CK2 KD = 12 nM with exclusive selectivity, validating the carboxylic acid as a critical potency-determining moiety [3]. The 5-morpholine variant provides an additional vector for introducing selectivity elements without compromising the carboxylic acid's hinge-region engagement.

Quote Request

Request a Quote for 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.